1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a cyclohexane ring via a carbonyl and amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Carbonyl Intermediate: The initial step involves the synthesis of the biphenyl carbonyl intermediate. This can be achieved through Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination Reaction: The biphenyl carbonyl intermediate is then subjected to an amination reaction with cyclohexylamine under controlled conditions to form the desired amide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and amination steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness: 1-[([1,1’-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
652172-32-2 |
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Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[(4-phenylbenzoyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H21NO3/c22-18(21-20(19(23)24)13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,21,22)(H,23,24) |
InChI Key |
DALPSIAWBFTYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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